1-(Isocyanatomethyl)-4-nitrobenzene
Description
1-Isocyanato-4-nitrobenzene, also known as p-nitrophenyl isocyanate, is a nitro-substituted aromatic isocyanate with the molecular formula C₇H₄N₂O₃ and a molecular weight of 180.12 g/mol . Its structure consists of a benzene ring with an isocyanate (-NCO) group at position 1 and a nitro (-NO₂) group at position 4 (Figure 1). The compound is characterized by its SMILES notation: O=C=Nc1ccc(cc1)[N+](=O)[O-] and CAS number 100-28-7 .
Properties
Molecular Formula |
C8H6N2O3 |
|---|---|
Molecular Weight |
178.14 g/mol |
IUPAC Name |
1-(isocyanatomethyl)-4-nitrobenzene |
InChI |
InChI=1S/C8H6N2O3/c11-6-9-5-7-1-3-8(4-2-7)10(12)13/h1-4H,5H2 |
InChI Key |
SPSMUSFIEKLDGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN=C=O)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Isocyanatomethyl)-4-nitrobenzene can be synthesized through several methods. One common approach involves the reaction of 4-nitrobenzyl chloride with potassium cyanate in the presence of a suitable solvent such as acetone. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired isocyanate compound.
Industrial Production Methods: In industrial settings, the production of
Comparison with Similar Compounds
1-Isocyanato-2-methyl-4-nitrobenzene (CAS 56309-59-2)
- Structure: Benzene ring with isocyanate (-NCO) at position 1, methyl (-CH₃) at position 2, and nitro (-NO₂) at position 4.
- Molecular Formula : C₈H₆N₂O₃; Molecular Weight : 178.15 g/mol .
- Reactivity : The methyl group introduces steric hindrance, reducing the electrophilicity of the isocyanate group compared to 1-isocyanato-4-nitrobenzene.
- Applications : Used as a research intermediate in specialty organic synthesis .
1-Isocyanato-4-methoxy-2-nitrobenzene (CAS 117162-85-3)
- Structure : Isocyanate at position 1, methoxy (-OCH₃) at position 4, and nitro at position 2.
- Molecular Formula : C₈H₆N₂O₄; Molecular Weight : 194.14 g/mol .
- Reactivity : The electron-donating methoxy group deactivates the aromatic ring, slowing electrophilic substitution reactions.
- Applications : Functions as a primary or secondary intermediate in pharmaceutical synthesis .
1-(4-Isothiocyanatophenoxy)-4-nitrobenzene (Nitroscanate)
- Structure: Two benzene rings linked by an ether oxygen; one ring has nitro (-NO₂), and the other has isothiocyanate (-NCS).
- Applications : Anthelmintic drug targeting parasitic infections. The isothiocyanate group reacts with thiol groups in parasitic proteins, disrupting cellular function .
- Comparison : Unlike isocyanates (-NCO), isothiocyanates (-NCS) exhibit selective reactivity with thiols (-SH), making them suitable for therapeutic applications .
1-(Dichlorophenylmethyl)-4-nitrobenzene (CAS 63068-97-3)
- Structure : Nitrobenzene substituted with a dichlorophenylmethyl group.
- Molecular Formula: C₁₃H₉Cl₂NO₂; Molecular Weight: 282.12 g/mol .
- Reactivity: The dichlorophenyl group increases lipophilicity, enhancing solubility in non-polar solvents.
- Applications : Used in cross-coupling reactions and polymer synthesis .
1-(Bromomethyl)-4-nitrobenzene
- Structure: Benzene ring with bromomethyl (-CH₂Br) and nitro (-NO₂) groups.
- Reactivity : The bromine atom acts as a leaving group, enabling nucleophilic substitution (e.g., SN2 reactions).
- Applications : Precursor for synthesizing amines, ethers, and polymers .
Data Tables
Table 1: Structural and Physical Properties
Research Findings and Case Studies
- Synthetic Routes : 1-Isocyanato-4-nitrobenzene is synthesized via nitration of phenyl isocyanate or through palladium-catalyzed cross-coupling reactions .
- Crystallography : Studies on sulfinyl derivatives (e.g., 1-(4-nitrobenzylsulfinyl)-4-nitrobenzene) reveal nitro groups stabilize crystal packing via π-π interactions .
- Analytical Methods : High-performance liquid chromatography (HPLC) is used to detect nitrobenzene derivatives in pharmaceuticals, ensuring purity .
- Safety : Isocyanates are classified as harmful, requiring precautions against inhalation and skin contact .
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